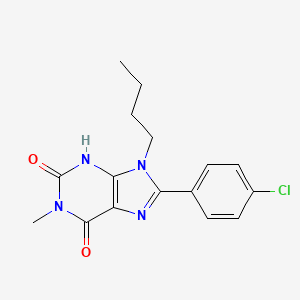

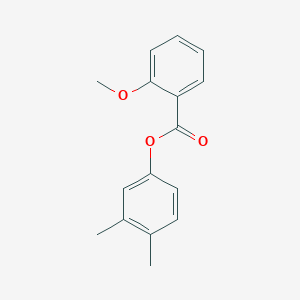

3,4-dimethylphenyl 2-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dimethylphenyl 2-methoxybenzoate is a chemical compound that may share characteristics with other structurally similar compounds. Although specific literature on this compound is limited, analogous substances can provide insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves regiospecific reactions, crystallography, and spectrometric techniques to ensure structural integrity and purity. For example, a method for synthesizing a compound with a similar structure involved a regiospecific process confirmed by single-crystal X-ray analysis (Isuru R. Kumarasinghe et al., 2009). Similar approaches could potentially be applied to synthesize 3,4-dimethylphenyl 2-methoxybenzoate.

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a compound. Techniques like X-ray crystallography can provide definitive structural information. For instance, the structure of a related methoxybenzoate compound was determined through crystallographic studies, which could be analogous to understanding the structure of 3,4-dimethylphenyl 2-methoxybenzoate (K. L. Evans et al., 1995).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are often studied in the context of their functional groups and molecular geometry. Although specific reactions for 3,4-dimethylphenyl 2-methoxybenzoate are not directly available, related compounds exhibit reactivities such as cycloadditions and nucleophilic substitutions that could inform its chemical behavior (Jian-hong Zhang & Ying Cheng, 2009).

Wissenschaftliche Forschungsanwendungen

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized for luminescence sensing of benzaldehyde-based derivatives. These frameworks show selective sensitivity towards various benzaldehyde derivatives, highlighting their potential as fluorescence sensors for these chemicals (Shi et al., 2015).

Photoinitiation in Polymerization

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been identified as a versatile high-performance photoinitiator under LED exposure for the free radical photopolymerization of (meth)acrylates. Its efficiency, even under air at 405 nm, surpasses that of well-known commercial photoinitiators, demonstrating its utility in polymer chemistry (Zhang et al., 2014).

Antioxidant Properties of Derivatives

A series of 1,3,4-thiadiazole derivatives, including 2- and 3-methoxy cinnamic acids, have been synthesized and analyzed for their antioxidant activities. These compounds exhibit significant activities, potentially due to the presence of methoxy groups, indicating their relevance in medicinal chemistry for developing new antioxidant agents (Gür et al., 2017).

Environmental-friendly Adsorption Resins

Tertiary amine-functionalized crosslinking polymeric resins have been synthesized for the adsorption of benzophenone-4 from water. These novel resins, developed through an environmentally-friendly one-step fabrication method, exhibit high adsorption capacities and strong resistance against natural organic matter, underscoring their application in water purification technologies (Zhou et al., 2018).

Biodesulfurization Pathway Analysis

The metabolic pathway for the biodesulfurization of model organosulfur compounds by Mycobacterium sp. incorporates the methoxylation pathway, indicating a less inhibitory effect on microbial growth and desulfurization activity. This insight is crucial for understanding the microbial processes involved in the desulfurization of fossil fuels, with potential applications in environmental biotechnology (Chen et al., 2009).

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl) 2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-8-9-13(10-12(11)2)19-16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDESIIAQOQRCMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylphenyl 2-methoxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5504420.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)

![(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)

![2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)

![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)

![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5504497.png)